

Application Notes and Protocols for PF-06726304 in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	PF-06726304	
Cat. No.:	B610004	Get Quote

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Introduction

PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. PF-06726304 inhibits both wild-type and mutant forms of EZH2, leading to a reduction in global H3K27me3 levels, de-repression of target genes, and subsequent inhibition of tumor cell proliferation.[1][2][3] This document provides detailed application notes and protocols for the use of PF-06726304 in in vivo mouse models, with a focus on dosing, administration, and evaluation of efficacy and pharmacodynamics.

Data Presentation

The following table summarizes the quantitative data for **PF-06726304** from in vivo studies in a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model (Karpas-422).

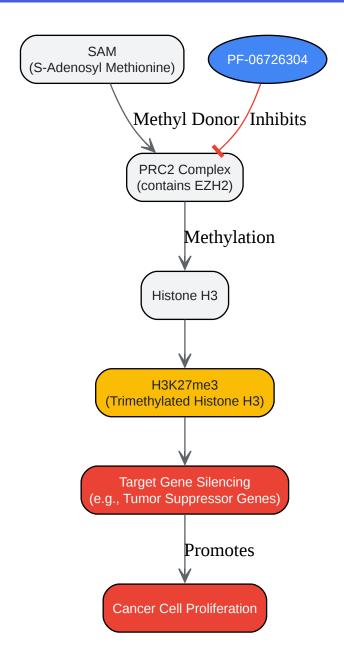


Parameter	30 mg/kg	100 mg/kg	200 mg/kg	300 mg/kg
Administration Route	Oral	Oral	Oral	Oral
Dosing Schedule	BID (Twice Daily)	BID (Twice Daily)	BID (Twice Daily)	BID (Twice Daily)
Treatment Duration	20 Days	20 Days	20 Days	20 Days
Mouse Model	Female SCID Beige	Female SCID Beige	Female SCID Beige	Female SCID Beige
Tumor Model	Karpas-422 (DLBCL)	Karpas-422 (DLBCL)	Karpas-422 (DLBCL)	Karpas-422 (DLBCL)
Efficacy	Dose-dependent antitumor activity	Dose-dependent antitumor activity	Tumor growth inhibition	Sustained tumor regression
Pharmacodynam ics	Reduction in intratumoral H3K27me3	Significant reduction in intratumoral H3K27me3	Robust reduction in intratumoral H3K27me3	Robust reduction in intratumoral H3K27me3
Toxicity	Not reported	Not reported	No significant toxicity observed	No significant toxicity observed

Note: Specific quantitative values for tumor growth inhibition (TGI) and pharmacokinetic parameters are not publicly available in the primary literature. The efficacy is described qualitatively based on the available data.[1][2][4]

Signaling Pathway





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Caption: Mechanism of action of **PF-06726304** in inhibiting the EZH2 signaling pathway.

Experimental Protocols Formulation of PF-06726304 for Oral Administration

Materials:

• **PF-06726304** powder



- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Vortex mixer

Protocol:

- Prepare a stock solution of PF-06726304 in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
- For a final dosing solution, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the required volume of the PF-06726304 stock solution to the vehicle to achieve the
 desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse with a
 dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL).
- Vortex the final formulation thoroughly to ensure a homogenous suspension.
- · Prepare the formulation fresh daily.

Karpas-422 Xenograft Mouse Model

Materials:

- Karpas-422 human diffuse large B-cell lymphoma cell line
- RPMI-1640 medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old female SCID beige mice



- Sterile PBS
- Syringes and needles (27G or smaller)
- Calipers

Protocol:

- Culture Karpas-422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 μL.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers with the formula:
 Tumor Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice as a general indicator of toxicity.

In Vivo Dosing and Efficacy Evaluation

Protocol:

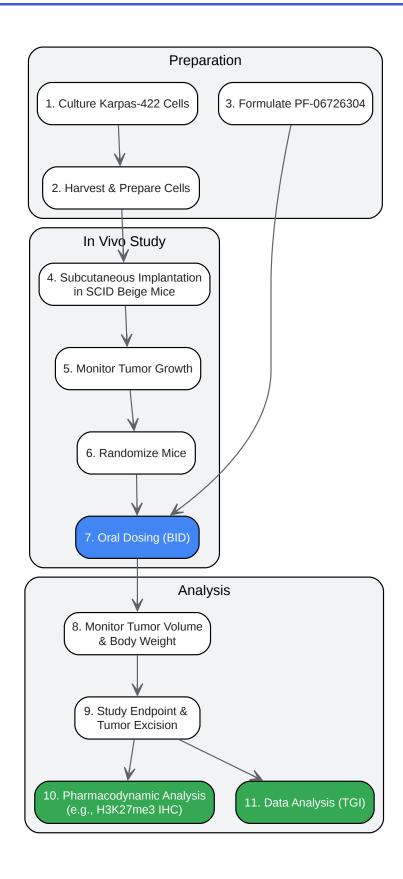
- Administer PF-06726304 or vehicle control orally via gavage at the desired dose and schedule (e.g., 200 mg/kg, BID). The volume of administration is typically 10 mL/kg.
- Continue treatment for the specified duration (e.g., 20 days).
- Monitor tumor growth and body weight throughout the study.



- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
- Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations Experimental Workflow



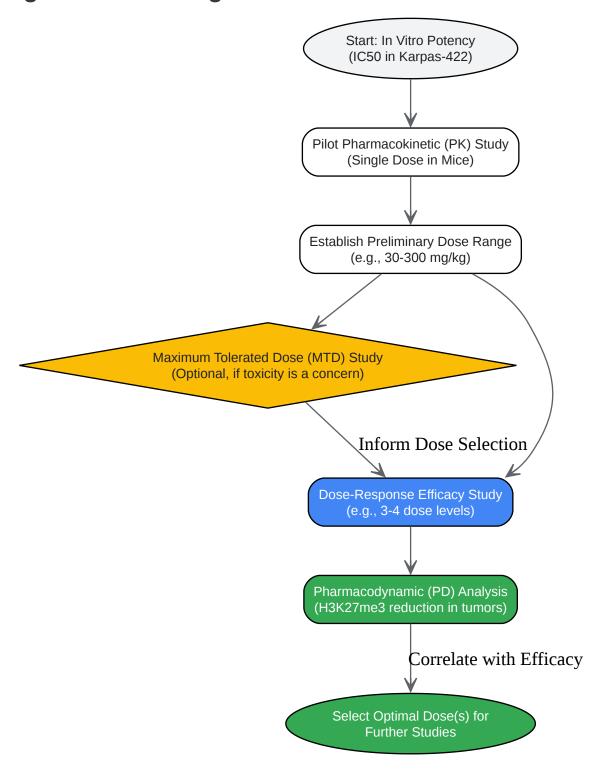


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Caption: Experimental workflow for evaluating **PF-06726304** in a xenograft mouse model.



Dosage Selection Logic



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Caption: Logical flowchart for selecting an appropriate dosage of **PF-06726304** for in vivo studies.



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